1-Benzyl-2-(4-bromobutoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-(4-bromobutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c18-12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANVSLTAZLDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505988 | |
| Record name | 1-Benzyl-2-(4-bromobutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63438-08-4 | |
| Record name | 1-Benzyl-2-(4-bromobutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms
Advanced Synthetic Transformations Involving 1-Benzyl-2-(4-bromobutoxy)benzene
The presence of both an aryl ether and an alkyl bromide in this compound allows for a range of subsequent transformations, enabling the synthesis of more complex molecules.
The primary alkyl bromide of the bromobutoxy moiety is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, for example, via a "click" reaction. nih.gov Other nucleophiles, such as amines, thiols, and cyanides, can also be employed to displace the bromide and form new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism. khanacademy.org
Table 2: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN3) | Azide (-N3) |
| Amine | Ammonia (NH3), Primary/Secondary Amines | Amino (-NH2, -NHR, -NR2) |
| Thiol | Sodium Thiolate (NaSR) | Thioether (-SR) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
While the primary focus of reactivity is often the alkyl bromide, the aromatic rings of this compound can also participate in cross-coupling reactions. Although aryl ethers are generally less reactive than aryl halides in these reactions, under specific catalytic conditions, C-O bond activation can be achieved. researchgate.netacs.org Nickel-catalyzed cross-coupling reactions have shown promise in this area. acs.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds directly on the benzene (B151609) rings, providing a powerful tool for structural diversification. researchgate.netmagtech.com.cn
The structure of this compound is well-suited for cyclization reactions.
Intramolecular Cyclization: The presence of the bromobutoxy chain allows for intramolecular cyclization, where the aromatic ring acts as a nucleophile. Under Friedel-Crafts type conditions, the butoxy chain can cyclize onto the benzene ring to form a new heterocyclic ring system. This can lead to the formation of substituted benzoxepine (B8326511) derivatives. calstate.edu
Intermolecular Cyclization: The bromo-functionalized chain can also participate in intermolecular cyclization reactions. For example, it can react with other difunctional molecules to build larger cyclic structures.
Deprotection Strategies and Functional Group Interconversions
The structure of this compound offers two primary sites for reaction: the benzyl (B1604629) ether and the terminal bromide of the butoxy chain. Deprotection of the benzyl ether is a common strategy to unmask the phenolic hydroxyl group, while the alkyl bromide is a versatile handle for introducing a variety of functional groups through nucleophilic substitution.
The removal of the benzyl protecting group from the phenolic oxygen is a well-established transformation in organic synthesis. organic-chemistry.org A primary method for this deprotection is catalytic hydrogenolysis . This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.orgvanderbilt.edu This process is highly efficient and yields the corresponding phenol (B47542), 2-(4-bromobutoxy)phenol, and toluene (B28343) as a byproduct. organic-chemistry.org For substrates that may contain other reducible functional groups, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed as a milder alternative. organic-chemistry.org
Another approach for the cleavage of benzyl ethers involves oxidative methods . Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often under photoirradiation, to selectively deprotect benzyl ethers. organic-chemistry.org Additionally, some nitroxyl (B88944) radical-catalyzed systems in the presence of an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) have shown efficacy in cleaving benzyl ethers at ambient temperatures, offering a broad substrate scope. organic-chemistry.org Acid-catalyzed cleavage is also possible, though it is generally limited to substrates that can withstand strong acidic conditions. organic-chemistry.org
The 4-bromobutoxy moiety of the molecule serves as a key site for functional group interconversions. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide array of functional groups, thereby transforming the molecule for various synthetic purposes. For instance, reaction with sodium azide would yield an azido-functionalized ether, which can be further reduced to a primary amine. Similarly, displacement of the bromide with cyanide would produce a nitrile, a versatile precursor to carboxylic acids, amines, and aldehydes.
The following table summarizes key functional group interconversions starting from the bromoalkane functionality:
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Alkyl Bromide (R-Br) | NaN₃ | Alkyl Azide (R-N₃) | Nucleophilic Substitution |
| Alkyl Bromide (R-Br) | KCN, DMSO | Alkyl Nitrile (R-CN) | Nucleophilic Substitution |
| Alkyl Bromide (R-Br) | NaOH | Alcohol (R-OH) | Nucleophilic Substitution |
| Alkyl Bromide (R-Br) | R'SNa | Thioether (R-SR') | Nucleophilic Substitution |
Multi-Step Synthesis Pathways and Sequential Reaction Schemes
The synthesis of this compound is logically approached through a multi-step sequence, typically beginning with a readily available substituted benzene. A plausible and efficient synthetic route commences with catechol (1,2-dihydroxybenzene).
The initial step involves the selective protection of one of the hydroxyl groups of catechol as a benzyl ether. This can be achieved by reacting catechol with benzyl bromide in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This selective mono-benzylation yields 2-(benzyloxy)phenol. sigmaaldrich.com The use of a stoichiometric amount of the base and careful control of reaction conditions are crucial to minimize the formation of the dibenzylated byproduct.
The subsequent step is the alkylation of the remaining phenolic hydroxyl group of 2-(benzyloxy)phenol. This is typically accomplished via a Williamson ether synthesis. evitachem.com The phenol is deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate, to form the corresponding phenoxide. This nucleophile then reacts with an excess of 1,4-dibromobutane. The use of an excess of the dibromoalkane is important to favor the formation of the desired mono-alkylated product, this compound, over dimerization.
Scheme 1: Synthesis of this compound
Mono-benzylation of Catechol:
Catechol + Benzyl Bromide --(K₂CO₃, DMF)--> 2-(Benzyloxy)phenol
Alkylation of 2-(Benzyloxy)phenol:
2-(Benzyloxy)phenol + 1,4-Dibromobutane --(NaH, THF)--> this compound
The following table outlines the reaction conditions for this synthetic pathway:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Catechol, Benzyl Bromide | K₂CO₃, DMF | 2-(Benzyloxy)phenol |
| 2 | 2-(Benzyloxy)phenol, 1,4-Dibromobutane | NaH, THF | This compound |
This multi-step approach allows for the controlled and sequential introduction of the necessary functional groups to construct the target molecule, this compound, which can then serve as a versatile intermediate in more complex syntheses.
Structural Modifications and Derivatization Strategies
Design and Synthesis of Analogues with Varied Alkoxy Chain Lengths
The length of the alkoxy chain connecting the phenoxy ring and the terminal bromine atom is a critical determinant of the molecule's spatial orientation and its ability to interact with biological targets. Systematic variation of this chain length allows for the exploration of the optimal distance required for binding and activity.
The synthesis of analogues with different alkoxy chain lengths can be achieved through the Williamson ether synthesis. This involves the reaction of 2-benzylphenol (B1197477) with a series of α,ω-dihaloalkanes of varying lengths (e.g., 1,3-dibromopropane, 1,5-dibromopentane, 1,6-dibromohexane) in the presence of a base such as potassium carbonate or sodium hydride. The general synthetic scheme is depicted below:
General Synthetic Scheme for Alkoxy Chain Variation: 2-Benzylphenol + Br-(CH₂)n-Br + Base → 1-Benzyl-2-((n)-bromoalkoxy)benzene
Table 1: Hypothetical Analogues of 1-Benzyl-2-(4-bromobutoxy)benzene with Varied Alkoxy Chain Lengths
| Compound ID | n (Number of Methylene (B1212753) Units) | Alkoxy Chain | Predicted Lipophilicity (cLogP) |
| BBA-3 | 3 | 3-bromopropoxy | 5.2 |
| BBA-4 | 4 | 4-bromobutoxy | 5.6 |
| BBA-5 | 5 | 5-bromopentoxy | 6.0 |
| BBA-6 | 6 | 6-bromohexoxy | 6.4 |
Note: The cLogP values are hypothetical and would need to be calculated using appropriate software.
Studies on related classes of compounds, such as 2-benzylbenzimidazole 'nitazene' opioids, have shown that the length of the alkoxy chain can significantly govern the potency at their target receptors. nih.govnih.govnih.gov This principle suggests that a similar trend could be observed for derivatives of this compound, where an optimal chain length would provide the best fit within a receptor's binding pocket.
Introduction of Diverse Substituents on the Aromatic Ring Systems
The two aromatic rings of this compound—the benzyl (B1604629) ring and the phenoxy ring—present opportunities for introducing a wide array of substituents to modulate the electronic and steric properties of the molecule. The nature and position of these substituents can profoundly influence the compound's reactivity and biological activity.
The introduction of substituents is guided by the principles of electrophilic aromatic substitution. The existing benzyl and alkoxy groups on the phenoxy ring are ortho, para-directing activators, meaning they will direct incoming electrophiles to the positions ortho and para to them. lumenlearning.comlibretexts.orgvedantu.comlibretexts.org The benzyl group itself can be substituted prior to its attachment or post-synthesis through various aromatic functionalization reactions.
Directing Effects of Substituents:
Activating Groups (e.g., -OH, -OCH₃, -CH₃): These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution. lumenlearning.comvedantu.com They generally direct incoming electrophiles to the ortho and para positions.
Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and decreasing the rate of electrophilic substitution. lumenlearning.comvedantu.com They typically direct incoming electrophiles to the meta position.
Halogens (e.g., -F, -Cl, -Br): Halogens are an exception as they are deactivating yet ortho, para-directing. libretexts.orglibretexts.org
Table 2: Potential Substituted Derivatives of this compound
| Derivative ID | Ring Substituted | Substituent | Position | Predicted Electronic Effect |
| BBA-4-p-NO₂ | Benzyl | -NO₂ | para | Electron-withdrawing |
| BBA-4-o-CH₃ | Phenoxy | -CH₃ | ortho to benzyl | Electron-donating |
| BBA-4-m-Cl | Benzyl | -Cl | meta | Electron-withdrawing |
| BBA-4-p-OH | Phenoxy | -OH | para to alkoxy | Electron-donating |
Rational Design of Derivatives for Specific Research Applications
The rational design of derivatives of this compound is a goal-oriented approach to developing compounds with specific biological activities. This process often involves computational modeling and a deep understanding of the target's structure and function. For instance, if the target is a receptor, derivatives can be designed to enhance binding affinity and selectivity.
One common strategy is the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. For example, the design of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors involved structural optimization to improve binding affinity and efficacy in a cell-based necroptosis assay. nih.gov Similarly, the rational design of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was based on incorporating structural elements known to interact with topoisomerase II. nih.gov
The terminal bromine atom in this compound is a particularly useful handle for further synthetic modifications. It can be readily displaced by a variety of nucleophiles to introduce diverse functionalities, such as amines, azides, or thiols, allowing for the creation of a library of compounds for screening against various biological targets.
Stereochemical Considerations in Derivatives Synthesis
The introduction of stereocenters into the this compound scaffold can lead to enantiomers or diastereomers with potentially different pharmacological properties. Chirality can be introduced at several positions, for example, by substituting the benzylic methylene group or by creating a chiral center on the alkoxy chain.
The synthesis of stereochemically pure derivatives requires the use of stereoselective or stereospecific reactions. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. For instance, the synthesis of benzylic ethers can be achieved through a Williamson ether synthesis, which proceeds via an SN2 mechanism with inversion of configuration if a chiral secondary halide is used. youtube.com
The development of stereocontrolled synthetic methods is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the ability to selectively synthesize and test individual enantiomers or diastereomers is a key aspect of modern drug discovery and development.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Benzyl-2-(4-bromobutoxy)benzene, both 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The expected chemical shifts for this compound in a solvent like CDCl₃ are predicted based on the analysis of similar structural fragments. spectrabase.comnih.govnih.gov The aromatic region is expected to be complex, showing signals for the nine protons of the two benzene (B151609) rings. The aliphatic region would feature signals for the benzylic methylene (B1212753) protons and the eight protons of the bromobutoxy chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. With 17 carbon atoms in the molecule, 17 distinct signals are expected in the ¹³C NMR spectrum, assuming no accidental overlap. Predicted chemical shifts are derived from data on analogous structures. nih.govorganicchemistrydata.orgnih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons in the butoxy chain. An HSQC spectrum would link each proton to its directly attached carbon atom. The key HMBC correlations would confirm the connectivity between the benzyl (B1604629) group, the ether oxygen, and the substituted benzene ring, as well as the attachment of the bromobutoxy chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.
| Position/Group | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |
|---|---|---|
| Benzylic -CH₂- | ~5.1 | ~71.0 |
| Benzyl Phenyl C-H | 7.2-7.4 | 127.0-129.0 |
| Substituted Phenyl C-H | 6.8-7.2 | 112.0-128.0 |
| -O-CH₂- (butoxy) | ~4.0 | ~67.5 |
| -O-CH₂-CH₂- | ~2.0 | ~28.0 |
| -CH₂-CH₂-Br | ~1.9 | ~29.5 |
| -CH₂-Br | ~3.5 | ~33.5 |
| Quaternary Carbons | - | 121.0, 137.0, 157.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would validate the molecular formula of C₁₇H₁₉BrO.
The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (the M+ and M+2 peaks). The calculated monoisotopic mass allows for a precise comparison with the experimentally determined value, typically with an error of less than 5 ppm. Analysis of the fragmentation pattern can also provide structural information, with likely cleavages occurring at the ether linkage and the loss of the bromobutyl chain or a benzyl radical. nih.govnist.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉BrO |
| Calculated Monoisotopic Mass [M] | 318.06737 u |
| Calculated Monoisotopic Mass [M+H]⁺ | 319.07465 u |
| Expected Isotopic Pattern | M+ and M+2 peaks in ~1:1 ratio |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the quantitative assessment of its purity.
Column Chromatography: For the initial purification of this compound after synthesis, silica (B1680970) gel column chromatography is a standard and effective method. rsc.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be used to elute the desired product.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reverse-phase C18 column is typically used for molecules of this nature. The analysis would involve an isocratic or gradient elution with a mobile phase like acetonitrile (B52724) and water. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength.
Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, GC coupled with a flame ionization detector (FID) can also be an effective technique for purity assessment.
Table 3: Illustrative Chromatographic Purity Analysis
| Technique | Parameter | Typical Value/Condition |
|---|---|---|
| HPLC | Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient | |
| Purity Assessment | >98% (by peak area at 254 nm) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds.
For this compound, the key expected vibrational modes include:
Aromatic C-H stretches: above 3000 cm⁻¹.
Aliphatic C-H stretches: from the benzyl and butoxy groups, typically in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretches: appearing in the 1450-1600 cm⁻¹ range. nih.govresearchgate.net
Asymmetric C-O-C stretch: a strong, characteristic band for the aryl-alkyl ether around 1240 cm⁻¹. esisresearch.org
C-Br stretch: typically found in the lower frequency region of the IR spectrum, around 500-600 cm⁻¹.
Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C bonds of the aromatic rings and the C-C backbone. nih.govchemicalbook.com
Table 4: Key Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous structures. nih.govesisresearch.orgnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aryl C-H |
| Aliphatic C-H Stretch | 2960 - 2850 | Alkyl C-H |
| Aromatic C=C Stretch | 1600 - 1450 | Aryl C=C |
| Asymmetric C-O-C Stretch | 1260 - 1230 | Aryl-Alkyl Ether |
| Symmetric C-O-C Stretch | 1075 - 1020 | Aryl-Alkyl Ether |
| Ortho-disubstitution C-H Bend | 770 - 735 | 1,2-Disubstituted Benzene |
| C-Br Stretch | 600 - 500 | Bromoalkane |
Single Crystal X-Ray Diffraction Analysis for Solid-State Structure Determination
Single Crystal X-Ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecule's constitution and conformation.
To perform this analysis, a high-quality single crystal of this compound must first be grown. If successful, the diffraction experiment would yield precise bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the conformation of the flexible butoxy chain and the relative orientation of the two aromatic rings. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as van der Waals forces or potential π-π stacking between the benzene rings, which govern the solid-state architecture. mdpi.commdpi.comresearchgate.net While no crystal structure for this specific compound has been reported, the data obtained would be presented in a standardized crystallographic information file (CIF).
Table 5: Data Potentially Obtained from Single Crystal X-Ray Diffraction This table represents the type of data that would be generated from a successful analysis.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Defines the conformation of the molecule |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
No published studies were found that have performed Density Functional Theory (DFT) or other quantum chemical calculations to determine the electronic structure or predict the reactivity of 1-Benzyl-2-(4-bromobutoxy)benzene.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no available research articles detailing the use of molecular dynamics simulations to analyze the conformational space or intermolecular interactions of this compound.
Prediction of Reaction Pathways and Transition States
A search for theoretical studies predicting reaction pathways or identifying transition states for chemical reactions involving this compound yielded no results.
In Silico Screening for Potential Molecular Interactions and Target Identification
No records of in silico screening studies investigating the potential molecular interactions or identifying biological targets for this compound have been found.
Mechanistic Investigations of Biological Activities
Exploration of Molecular Targets and Binding Mechanisms
Research into the molecular targets of compounds structurally related to 1-Benzyl-2-(4-bromobutoxy)benzene has identified several proteins of interest. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. nih.gov The exploration of these interactions often involves computational methods like molecular docking and molecular dynamics simulations to predict and analyze the binding modes. These studies have shown that molecules with similar core structures can bind to the minor groove of DNA, an interaction driven by both electrostatic and non-electrostatic forces. nih.gov
The binding affinity of such compounds is a key determinant of their biological effect. For example, in the case of σ₁ receptor ligands, quantitative structure-activity relationship (QSAR) studies have revealed that hydrophobic interactions are a primary driver of binding affinity. researchgate.net The specific orientation and interactions of the ligand with amino acid residues within the binding site of a target protein are crucial for its activity.
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) Analysis
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Compounds with structural similarities to this compound have been evaluated for their inhibitory potential against various enzymes. For example, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com Similarly, novel N-benzylaniline derivatives have been synthesized and shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov
Structure-activity relationship (SAR) analysis is a critical component of these studies, providing insights into how the chemical structure of a compound influences its biological activity. For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, the nature and position of substituents on the aromatic rings were found to significantly impact their ability to inhibit the Keap1-Nrf2 protein-protein interaction. nih.gov Specifically, the presence of a 4-fluorobenzyl group led to a notable improvement in activity. nih.gov In another study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl (B1604629) and phenyl rings resulted in compounds with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase. nih.gov These analyses help in the rational design of more potent and selective inhibitors.
Table 1: Enzyme Inhibition Data for Related Compounds
| Compound Class | Target Enzyme | Key Structural Features for Activity | IC₅₀ Values |
|---|---|---|---|
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE), α-glucosidase | Varies with substitution on the nitrogen atom. juniperpublishers.com | AChE: 52.63 ± 0.14 µM to >100 µM; α-glucosidase: 57.38 ± 0.19 µM to >200 µM juniperpublishers.com |
| N-benzylaniline derivatives | Aldose Reductase | Presence of specific acyl and tosyl substitutions. nih.gov | Most active compound (22) had an IC₅₀ of 2.83 μM. nih.gov |
| 1,4-bis(arylsulfonamido)benzene derivatives | Keap1-Nrf2 PPI | 2-(4-fluorobenzyloxy) substitution on a naphthalene (B1677914) scaffold. nih.gov | FP: 64.5 nM; TR-FRET: 14.2 nM nih.gov |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Specific substitutions on the benzyl and phenyl rings. nih.gov | Nanomolar range nih.gov |
Receptor Ligand Interactions: Theoretical and Experimental Approaches
The interaction of ligands with their receptors is a fundamental process in pharmacology. Both theoretical and experimental approaches are employed to understand these interactions for compounds related to this compound. For example, the xenobiotic compound 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene has been identified as an agonist ligand for the nuclear receptor CAR. nih.gov This was demonstrated through dose-dependent competition with inverse agonists and direct stimulation of coactivator interaction with the CAR ligand binding domain. nih.gov
Theoretical methods, such as molecular docking, are used to predict the binding poses of ligands within the receptor's binding site. These computational models help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Experimental techniques, including radioligand binding assays and functional assays, provide quantitative data on binding affinity and efficacy. For a series of 1-aralkyl-4-benzylpiperidine derivatives, binding assays were used to determine their affinity for σ₁ and σ₂ receptors, revealing that certain modifications led to high selectivity for the σ₁ receptor. researchgate.net
Investigation of Cellular Pathway Modulation
The binding of a compound to its molecular target can trigger a cascade of events within the cell, leading to the modulation of cellular pathways. Research has shown that inhibitors of the Keap1-Nrf2 protein-protein interaction, which share structural similarities with the benzene (B151609) core of this compound, can effectively stimulate the transcription of Nrf2-derived genes. nih.gov This indicates that these compounds act as Nrf2 activators, a pathway involved in the cellular response to oxidative stress. nih.gov
Similarly, the inhibition of the USP1/UAF1 deubiquitinase by N-benzyl-2-phenylpyrimidin-4-amine derivatives has been shown to correlate with increased levels of monoubiquitinated PCNA and decreased cell survival in non-small cell lung cancer cells. nih.gov This demonstrates the compound's ability to modulate the DNA damage response pathway, highlighting its potential as an anticancer agent. nih.gov These studies underscore the importance of understanding how a compound's molecular interactions translate into broader effects on cellular function.
Applications in Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
There is currently no available literature detailing the use of 1-Benzyl-2-(4-bromobutoxy)benzene as a key building block in complex organic synthesis.
Utilization in the Synthesis of Heterocyclic Compounds
The use of this compound in the synthesis of heterocyclic compounds has not been documented in scientific publications.
Application in the Construction of Supramolecular Assemblies (e.g., Pillararenes)
There are no published examples of this compound being used in the construction of supramolecular assemblies such as pillararenes.
Integration into Polymer Networks and Functional Materials
The integration of this compound into polymer networks or functional materials has not been reported in the available scientific literature.
Development of Specialized Reagents and Ligands
There is no information available on the development of specialized reagents or ligands derived from this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-Benzyl-2-(4-bromobutoxy)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis. A benzyl-protected phenol derivative reacts with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ or NaH in anhydrous acetone or DMF). Key factors include solvent polarity (to stabilize intermediates), reaction temperature (60–80°C to minimize side reactions), and stoichiometric control of the dibromobutane to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the brominated alkyl chain, the compound may exhibit toxicity and irritancy. Researchers should:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store in amber glassware at 2–8°C under inert gas (e.g., N₂) to prevent degradation.
- Avoid exposure to strong bases or oxidizers, which could release hazardous byproducts.
- Reference safety data sheets (SDS) for brominated ethers and adhere to institutional guidelines .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify benzyl aromatic protons (δ 6.8–7.4 ppm), bromobutoxy chain protons (δ 1.6–3.5 ppm), and ether oxygen-linked carbons (δ 60–70 ppm).
- IR Spectroscopy : Confirm ether linkages (C-O stretch ~1200 cm⁻¹) and absence of hydroxyl groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 332.03 (C₁₇H₁₈BrO₂⁺) and isotopic patterns consistent with bromine .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of this compound to mitigate competing side reactions (e.g., elimination or polymerization)?
- Methodological Answer :
- Stepwise Protection : Protect the benzyl group early to prevent undesired substitutions.
- Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate before side reactions dominate.
- Post-Reaction Quenching : Acidic workup (dilute HCl) neutralizes excess base, reducing elimination risks .
Q. What analytical approaches resolve contradictions in reported reactivity data (e.g., divergent nucleophilic substitution rates across studies)?
- Methodological Answer :
- Reproducibility Checks : Replicate studies under identical conditions (solvent, temperature, catalyst) to isolate variables.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and explain steric/electronic effects influencing substitution rates.
- Cross-Study Meta-Analysis : Compare data across publications to identify trends (e.g., solvent polarity inversely correlates with SN2 reactivity in polar aprotic media) .
Q. How does computational chemistry enhance understanding of this compound’s interactions in biological or materials science contexts?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s solubility in lipid bilayers or polymer matrices.
- Docking Studies : Predict binding affinities to biological targets (e.g., enzyme active sites) by analyzing π-π stacking (benzyl group) and hydrophobic interactions (bromobutoxy chain).
- QSAR Modeling : Corrogate structural features (e.g., bromine’s electronegativity) with observed activity in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
